Ethyl 3-hydroxypiperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-hydroxypiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-7(10)8(11)4-3-5-9-6-8/h9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOIRMPDTDVYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-hydroxypiperidine-3-carboxylate can be achieved through several methods. One common approach involves the ring closure reaction of 5-halo-2-hydroxypentylamine halogen acid salt in water under the action of an inorganic alkali . This method is advantageous due to its simplicity, high reaction conversion rate, and suitability for industrial production. Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
Ethyl 3-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can lead to the formation of dioxotetramine ligands .
Scientific Research Applications
Ethyl 3-hydroxypiperidine-3-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities . These compounds are present in more than twenty classes of pharmaceuticals and are essential for drug design and development .
Mechanism of Action
The mechanism of action of ethyl 3-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, piperidine derivatives generally exert their effects by interacting with various enzymes and receptors in the body . These interactions can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
Positional Isomers
Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (CAS 40615-36-9):
- Methyl Piperidine-3-carboxylate Hydrochloride: Lacks the hydroxyl group but shares the ester at the 3-position.
Functional Group Variations
Ethyl 4-Oxopiperidine-3-carboxylate Hydrochloride (CAS 4644-61-5):
- Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride (CAS 176523-95-8): A methyl group replaces the hydroxyl at the 3-position.
Stereochemical Variants
Ester Chain Modifications
- Methyl 3-Hydroxypiperidine-3-carboxylate (CAS 1008779-94-9):
- Methyl ester instead of ethyl ester.
- Lower molecular weight (159.18 g/mol vs. 187.22 g/mol for the ethyl analog) and faster hydrolysis kinetics due to smaller alkyl chain .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ethyl 3-hydroxypiperidine-3-carboxylate with high purity?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and esterification is commonly employed. Key steps include:
- Stepwise alkylation : React piperidine derivatives with ethyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the ester group .
- Hydroxylation : Introduce the hydroxyl group via controlled oxidation (e.g., using KMnO₄ or H₂O₂) or hydroxyl-protection/deprotection strategies .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying peaks for the piperidine ring (δ 1.4–2.8 ppm for protons), ester group (δ 4.1–4.3 ppm for CH₂CH₃), and hydroxyl proton (broad peak at δ 3.5–5.0 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, O-H stretch at ~3400 cm⁻¹ for hydroxyl) .
- HPLC : Assess purity (>95% via reverse-phase C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral resolution : Use chiral auxiliaries (e.g., L-proline) during synthesis or employ chiral chromatography (Chiralpak® columns) post-synthesis .
- X-ray crystallography : Resolve absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor enantioselective pathways .
Q. What experimental approaches address contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Comparative assays : Test compounds under standardized conditions (e.g., fixed concentration, cell lines) to minimize variability .
- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic modifications (e.g., substituents on the piperidine ring) to identify pharmacophores .
- Molecular docking : Predict binding modes to target proteins (e.g., GPCRs) using software like AutoDock Vina, followed by mutagenesis studies to validate interactions .
Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacological studies?
- Methodological Answer :
- pH adjustment : Maintain solutions at pH 6–7 to prevent ester hydrolysis. Use buffered saline (PBS) for in vitro assays .
- Lyophilization : Prepare stable lyophilized powders by freeze-drying in the presence of excipients (e.g., mannitol) .
- Degradation studies : Monitor stability via accelerated aging (40°C/75% RH) and analyze degradation products using LC-MS .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use software like GraphPad Prism .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) to identify significant differences .
- Principal component analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity and metabolic activity) .
Q. How can researchers design experiments to differentiate between on-target and off-target effects of this compound in cellular models?
- Methodological Answer :
- Knockout/knockdown models : Use CRISPR-Cas9 to delete putative target genes and assess compound efficacy .
- Proteome profiling : Perform mass spectrometry-based proteomics to identify differentially expressed proteins post-treatment .
- Selectivity panels : Screen against a panel of related receptors/enzymes (e.g., KinomeScan) to evaluate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
